4-(3-Aminocarbonylphenyl)-2-methoxybenzoic acid

CAS No.: 1261891-28-4

Cat. No.: VC11762139

Molecular Formula: C15H13NO4

Molecular Weight: 271.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261891-28-4 |

|---|---|

| Molecular Formula | C15H13NO4 |

| Molecular Weight | 271.27 g/mol |

| IUPAC Name | 4-(3-carbamoylphenyl)-2-methoxybenzoic acid |

| Standard InChI | InChI=1S/C15H13NO4/c1-20-13-8-10(5-6-12(13)15(18)19)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H2,16,17)(H,18,19) |

| Standard InChI Key | RZYJFNRWMDNXED-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)N)C(=O)O |

| Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)N)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Architecture

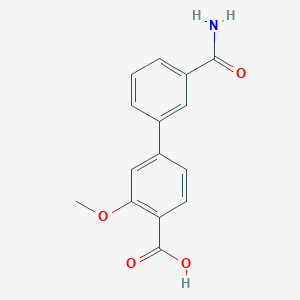

The molecular formula of 4-(3-aminocarbonylphenyl)-2-methoxybenzoic acid is C15H13NO4, with a molecular weight of 271.27 g/mol. The structure comprises a central benzoic acid moiety substituted with a methoxy group (-OCH3) at position 2 and a 3-carbamoylphenyl group (-C6H4CONH2) at position 4. The carbamoyl group introduces hydrogen-bonding capability, while the methoxy group enhances electron density on the aromatic ring, influencing reactivity and solubility .

Predicted Physicochemical Properties

Based on structurally related compounds, the following properties are anticipated:

The compound’s solubility profile suggests limited aqueous solubility but moderate dissolution in polar aprotic solvents, a trait common among aromatic carboxylic acids .

Synthesis Pathways

Route 1: Ester Hydrolysis and Coupling

-

Methyl 4-Bromo-2-methoxybenzoate Synthesis

Bromination of methyl 2-methoxybenzoate using N-bromosuccinimide (NBS) under radical conditions yields methyl 4-bromo-2-methoxybenzoate. -

Suzuki-Miyaura Coupling

Reacting methyl 4-bromo-2-methoxybenzoate with 3-carbamoylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) forms methyl 4-(3-aminocarbonylphenyl)-2-methoxybenzoate . -

Ester Hydrolysis

Hydrolysis of the methyl ester using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/methanol/water mixture produces the target carboxylic acid. This step mirrors methodologies described in , achieving yields >90% under optimized conditions .

Route 2: Direct Carbamoylation

-

Nitration and Reduction

Nitration of 4-phenyl-2-methoxybenzoic acid at the 3-position, followed by reduction to the amine using hydrogenation (H2/Pd-C). -

Carbamoylation

Reaction with acetyl chloride or phosgene introduces the carbamoyl group. This approach, though plausible, risks over-functionalization and requires stringent control .

Applications and Research Significance

Pharmaceutical Intermediates

The compound’s carbamoyl and carboxylic acid groups make it a potential precursor for bioactive molecules. For instance, analogs of this structure are explored in antipsychotic drug development, where aromatic carboxylic acids serve as scaffolds for dopamine receptor antagonists .

Material Science

The hydrogen-bonding capacity of the carbamoyl group could facilitate self-assembly in supramolecular chemistry, enabling applications in crystal engineering or polymer design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume